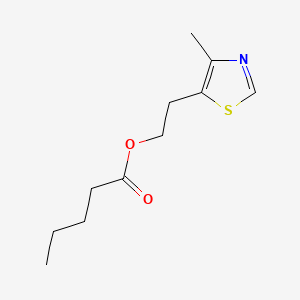
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its diazenyl groups and sulfonic acid functionality, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid typically involves a multi-step process The initial step often includes the diazotization of 2,4-dimethylaniline, followed by coupling with 2,6-dihydroxybenzenediazonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid: A closely related compound with similar structural features.
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid sodium salt: The sodium salt form of the compound, which may exhibit different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5418-48-4 |
|---|---|
Formule moléculaire |
C20H18N4O5S |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)11-12)22-23-17-9-10-18(25)19(20(17)26)24-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
Clé InChI |
NWPMRAPYSMETJV-RPPGGBECSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















